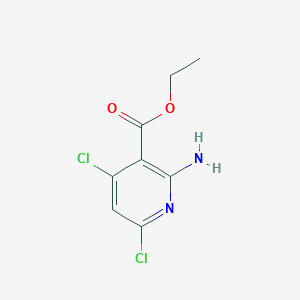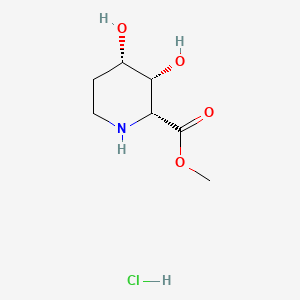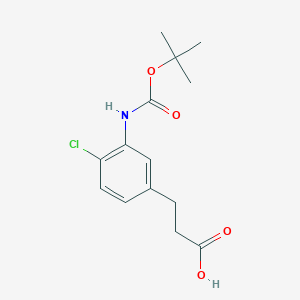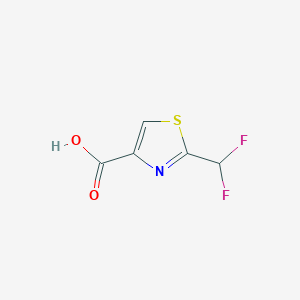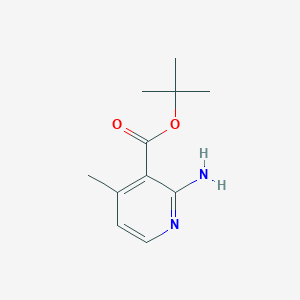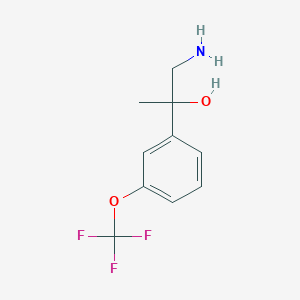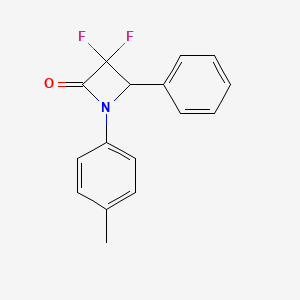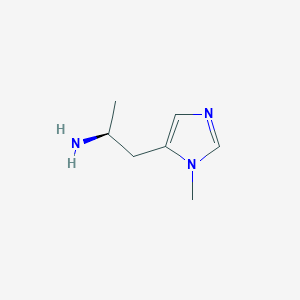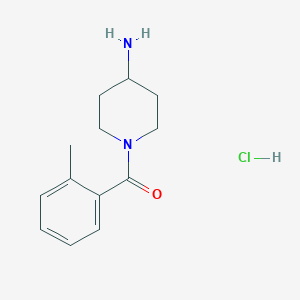![molecular formula C15H14O B13577521 2',4'-Dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13577521.png)
2',4'-Dimethyl-[1,1'-biphenyl]-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4’-Dimethyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family It features a biphenyl core with two methyl groups at the 2’ and 4’ positions and an aldehyde group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethyl-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
-
Formation of Biphenyl Core: : The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative. For example, 2-bromo-4-methylbenzene can react with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
-
Introduction of Aldehyde Group: : The aldehyde group can be introduced through a formylation reaction. One common method is the Vilsmeier-Haack reaction, where the biphenyl compound reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Dimethyl-[1,1’-biphenyl]-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
2’,4’-Dimethyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: 2’,4’-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2’,4’-Dimethyl-[1,1’-biphenyl]-4-methanol.
Substitution: 2’,4’-Dimethyl-5-nitro-[1,1’-biphenyl]-4-carbaldehyde (for nitration).
科学的研究の応用
2’,4’-Dimethyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 2’,4’-Dimethyl-[1,1’-biphenyl]-4-carbaldehyde depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its aldehyde group. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
2,4’-Dimethylbiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
4-Methyl-[1,1’-biphenyl]-4-carbaldehyde: Has only one methyl group, leading to different steric and electronic properties.
2,2’-Dimethyl-[1,1’-biphenyl]-4-carbaldehyde: The position of the methyl groups affects its reactivity and physical properties.
Uniqueness
2’,4’-Dimethyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of two methyl groups and an aldehyde group on the biphenyl core provides a distinct set of chemical properties that can be exploited in various scientific and industrial contexts.
特性
分子式 |
C15H14O |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
4-(2,4-dimethylphenyl)benzaldehyde |
InChI |
InChI=1S/C15H14O/c1-11-3-8-15(12(2)9-11)14-6-4-13(10-16)5-7-14/h3-10H,1-2H3 |
InChIキー |
FOCHLGMTIGXTOU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



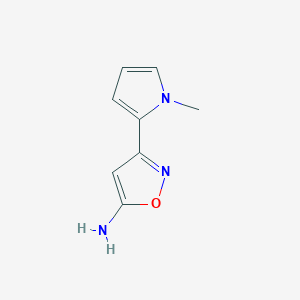
![2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B13577456.png)

